molecular formula C15H26N4O B3819215 1-{1-[4-(dimethylamino)-5-methylpyrimidin-2-yl]piperidin-4-yl}propan-1-ol

1-{1-[4-(dimethylamino)-5-methylpyrimidin-2-yl]piperidin-4-yl}propan-1-ol

Cat. No. B3819215
M. Wt: 278.39 g/mol
InChI Key: AOTMRPUKTFOENC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{1-[4-(dimethylamino)-5-methylpyrimidin-2-yl]piperidin-4-yl}propan-1-ol, also known as DMPP, is a chemical compound that has gained significant attention in the field of scientific research. Its unique properties and potential applications have made it a subject of interest for researchers worldwide.

Mechanism of Action

1-{1-[4-(dimethylamino)-5-methylpyrimidin-2-yl]piperidin-4-yl}propan-1-ol acts as an agonist of nAChRs, which are ionotropic receptors that are widely distributed in the central and peripheral nervous systems. By binding to these receptors, 1-{1-[4-(dimethylamino)-5-methylpyrimidin-2-yl]piperidin-4-yl}propan-1-ol can enhance the release of neurotransmitters such as dopamine, acetylcholine, and glutamate, leading to various physiological and behavioral effects.
Biochemical and Physiological Effects:
1-{1-[4-(dimethylamino)-5-methylpyrimidin-2-yl]piperidin-4-yl}propan-1-ol has been shown to produce a wide range of effects in different animal models, including enhanced cognitive function, increased locomotor activity, and reduced anxiety-like behavior. These effects are thought to be mediated by the modulation of nAChRs and the subsequent activation of downstream signaling pathways.

Advantages and Limitations for Lab Experiments

1-{1-[4-(dimethylamino)-5-methylpyrimidin-2-yl]piperidin-4-yl}propan-1-ol has several advantages as a research tool, including its high potency, selectivity, and water solubility. However, its short half-life and rapid metabolism can limit its use in some experiments, and the lack of specific antagonists for nAChRs can complicate the interpretation of results.

Future Directions

There are several potential directions for future research on 1-{1-[4-(dimethylamino)-5-methylpyrimidin-2-yl]piperidin-4-yl}propan-1-ol, including the development of more selective nAChR agonists and antagonists, the investigation of its effects on different brain regions and cell types, and the exploration of its therapeutic potential in various neurological and psychiatric disorders. Additionally, the use of 1-{1-[4-(dimethylamino)-5-methylpyrimidin-2-yl]piperidin-4-yl}propan-1-ol as a tool for studying nAChR function and regulation could provide valuable insights into the underlying mechanisms of brain function and dysfunction.
Conclusion:
In conclusion, 1-{1-[4-(dimethylamino)-5-methylpyrimidin-2-yl]piperidin-4-yl}propan-1-ol is a promising compound with significant potential for scientific research and drug discovery. Its ability to modulate nAChRs and produce a wide range of physiological and behavioral effects makes it a valuable tool for studying brain function and dysfunction. Further research on 1-{1-[4-(dimethylamino)-5-methylpyrimidin-2-yl]piperidin-4-yl}propan-1-ol and its derivatives could lead to the development of new treatments for neurological and psychiatric disorders.

Scientific Research Applications

1-{1-[4-(dimethylamino)-5-methylpyrimidin-2-yl]piperidin-4-yl}propan-1-ol has been studied extensively for its potential applications in various fields, including neuroscience, pharmacology, and drug discovery. Its ability to modulate nicotinic acetylcholine receptors (nAChRs) has made it a promising candidate for developing new drugs for the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia.

properties

IUPAC Name

1-[1-[4-(dimethylamino)-5-methylpyrimidin-2-yl]piperidin-4-yl]propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N4O/c1-5-13(20)12-6-8-19(9-7-12)15-16-10-11(2)14(17-15)18(3)4/h10,12-13,20H,5-9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOTMRPUKTFOENC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1CCN(CC1)C2=NC=C(C(=N2)N(C)C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{1-[4-(Dimethylamino)-5-methylpyrimidin-2-YL]piperidin-4-YL}propan-1-OL

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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